eIF4A3-IN-18
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Overview
Description
Eukaryotic Initiation Factor 4A3 Inhibitor 18 (eIF4A3-IN-18) is a small molecule inhibitor specifically designed to target eukaryotic initiation factor 4A3, a core component of the exon junction complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-18 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
eIF4A3-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
eIF4A3-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of eukaryotic initiation factor 4A3 in gene expression and RNA metabolism.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of RNA splicing and nonsense-mediated mRNA decay.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including glioblastoma, hepatocellular carcinoma, pancreatic cancer, and ovarian cancer.
Industry: Utilized in the development of diagnostic assays and high-throughput screening platforms for drug discovery
Mechanism of Action
eIF4A3-IN-18 exerts its effects by specifically inhibiting eukaryotic initiation factor 4A3, a member of the DEAD-box protein family. This inhibition disrupts the function of the exon junction complex, leading to alterations in mRNA splicing and nonsense-mediated mRNA decay. The compound targets key molecular pathways involved in gene expression regulation, including the PI3K-AKT-ERK1/2-P70S6K pathway .
Comparison with Similar Compounds
eIF4A3-IN-18 is unique compared to other similar compounds due to its specific targeting of eukaryotic initiation factor 4A3. Similar compounds include:
Zotatifin: A selective inhibitor of eukaryotic initiation factor 4A, which also targets the eukaryotic translation initiation factor 4F complex.
Eukaryotic Initiation Factor 4A1 Inhibitors: Compounds that inhibit eukaryotic initiation factor 4A1, another member of the DEAD-box protein family.
The uniqueness of this compound lies in its ability to specifically inhibit eukaryotic initiation factor 4A3, making it a valuable tool for studying the role of this protein in gene expression and its potential as a therapeutic target .
Properties
Molecular Formula |
C29H28N2O6 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-6-cyano-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H28N2O6/c1-31(2)27(33)23-24(18-8-6-5-7-9-18)29(19-10-12-20(35-3)13-11-19)28(34,26(23)32)25-21(36-4)14-17(16-30)15-22(25)37-29/h5-15,23-24,26,32,34H,1-4H3/t23-,24-,26-,28+,29+/m1/s1 |
InChI Key |
PYRHQQZNFDRIGQ-IDAMAFBJSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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